Ethyl 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate
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Description
Ethyl 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C17H16N4O4S and its molecular weight is 372.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to act on a variety of targets, including various enzymes and receptors . For instance, 4-methoxyphenethylamine, a compound with a similar methoxyphenyl group, inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Mode of Action
It’s known that thiazole derivatives can interact with their targets through hydrogen bonds . This interaction can lead to changes in the target’s function, potentially leading to the observed biological effects.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-6-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-3-25-15(23)12-8-18-16(20-14(12)22)21-17-19-13(9-26-17)10-4-6-11(24-2)7-5-10/h4-9H,3H2,1-2H3,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBKYBQHDXEXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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